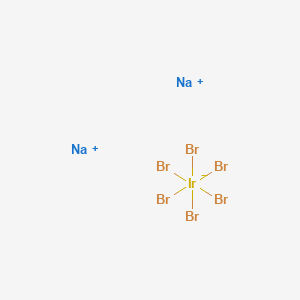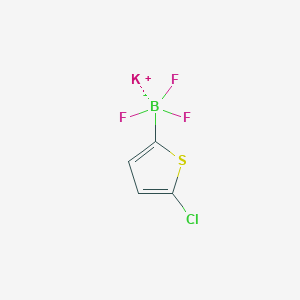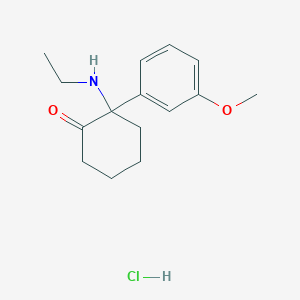
Methoxetamine hydrochloride
Overview
Description
Methoxetamine, abbreviated as MXE, is a dissociative hallucinogen that has been sold as a designer drug . It differs from many dissociatives such as ketamine and phencyclidine (PCP) that were developed as pharmaceutical drugs for use as general anesthetics . It acts mainly as an NMDA receptor antagonist, similarly to other arylcyclohexylamines like ketamine and PCP .
Synthesis Analysis
A convenient preparation method was used for the synthesis of methoxetamine, seven methoxetamine metabolites, and a deuterium-labeled derivative as analytical standards . Methoxetamine and normethoxetamine were used as starting materials for the preparation of O-demethylated and N-dealkylated metabolites . The multistep synthesis starts from commercially available compounds and offers good yields .
Molecular Structure Analysis
The molecular formula of Methoxetamine hydrochloride is C15H21NO2 • HCl . The formal name is 2-(ethylamino)-2-(3-methoxyphenyl)-cyclohexanone, monohydrochloride . The InChi Code is InChI=1S/C15H21NO2.ClH/c1-3-16-15 (10-5-4-9-14 (15)17)12-7-6-8-13 (11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H .
Chemical Reactions Analysis
Methoxetamine and normethoxetamine were used as starting materials for the preparation of O-demethylated and N-dealkylated metabolites . The multistep synthesis starts from commercially available compounds and offers good yields .
Physical And Chemical Properties Analysis
Methoxetamine hydrochloride is a crystalline solid . It is soluble in DMF up to 5 mg/ml, DMSO up to 10 mg/ml, Ethanol up to 10 mg/ml, and PBS (pH 7.2) up to 5 mg/ml . The λmax is 203, 279 nm .
Scientific Research Applications
Methoxetamine (MXE) is a dissociative hallucinogen that has been sold as a designer drug . It differs from many dissociatives such as ketamine and phencyclidine (PCP) that were developed as pharmaceutical drugs for use as general anesthetics in that it was designed specifically to increase the antidepressant effects of ketamine .
One of the known applications of Methoxetamine is in the field of analytical chemistry . A study has been conducted on the synthesis of methoxetamine, its metabolites, and deuterium labelled analog as analytical standards . The fast and user-friendly identification and quantification of methoxetamine and its metabolites is a key factor for successful treatment of intoxication . Therefore, a convenient preparation method was suggested for the synthesis of methoxetamine, seven methoxetamine metabolites, and a deuterium labelled derivative as analytical standards .
The methods of application or experimental procedures involved the use of methoxetamine and normethoxetamine as starting materials for the preparation of O-demethylated and N-dealkylated metabolites . The multistep synthesis starts from commercially available compounds and offers good yields . The prepared analytical standards were used for the confirmation of the suggested structure of methoxetamine metabolites in rat urine by LCMS .
The results showed that capillary electrophoresis was used for the chiral separation of MXE and its metabolites using β-cyclodextrin, carboxymethylated β-cyclodextrin, and sulphated β-cyclodextrin as chiral selectors at various concentrations . Chiral separation was successful for four analytes .
-
Antidepressant Effects : MXE was designed specifically to increase the antidepressant effects of ketamine . It acts mainly as an NMDA receptor antagonist, similarly to other arylcyclohexylamines like ketamine and PCP .
-
Research on New Psychoactive Substances (NPSs) : MXE is considered a new psychoactive substance (NPS). Studying MXE can provide insights into the effects and dangers of NPSs .
-
Study of Dissociative Anaesthetic Effects : MXE was marketed as a replacement for the dissociative anaesthetic ketamine . Studying MXE can help understand the effects and potential applications of dissociative anaesthetics .
Apart from the applications already mentioned, Methoxetamine (MXE) has been associated with significant numbers of hospital-related intoxications and deaths in Europe . Here are some additional potential applications:
-
Forensic Science : MXE can be used as a reference material in forensic laboratories . The identification and quantification of MXE and its metabolites is crucial for the successful treatment of intoxication . Therefore, MXE, its metabolites, and a deuterium labelled derivative have been synthesized as analytical standards .
-
Pharmacology : MXE is an arylcyclohexylamine . It acts mainly as an NMDA receptor antagonist, similarly to other arylcyclohexylamines like ketamine and PCP . Therefore, it can be used in pharmacological research to study the effects of NMDA receptor antagonists .
-
Neuroscience : Due to its psychoactive properties, MXE can be used in neuroscience research to study the effects of dissociative hallucinogens on the brain .
-
Toxicology : MXE has been associated with hospitalizations from high and/or combined consumption . Therefore, it can be used in toxicology research to study the toxic effects of new psychoactive substances .
Safety And Hazards
Methoxetamine hydrochloride is harmful if swallowed or inhaled . It causes damage to organs . It is advised not to breathe dust/fume/gas/mist/vapors/spray . It is recommended to wash thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRBMKLTGCSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxetamine hydrochloride | |
CAS RN |
1239908-48-5 | |
| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



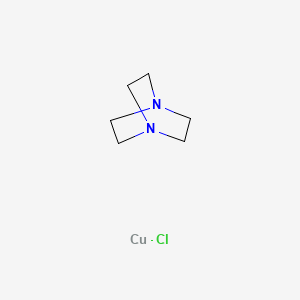
![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)
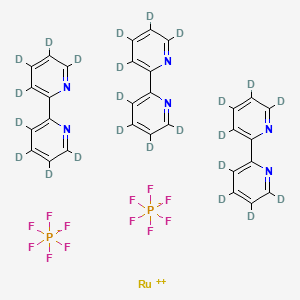
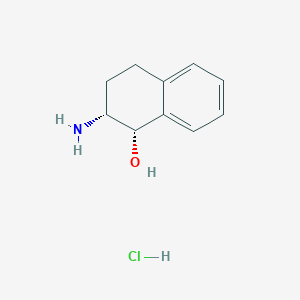
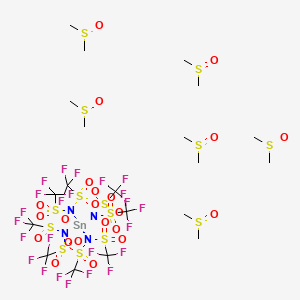
![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)
![Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B1512873.png)
![([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol](/img/structure/B1512874.png)
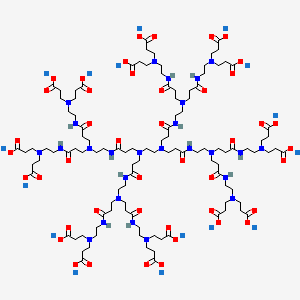
![Chlorotitanium(1+);cyclopenta-1,3-diene;[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B1512879.png)

